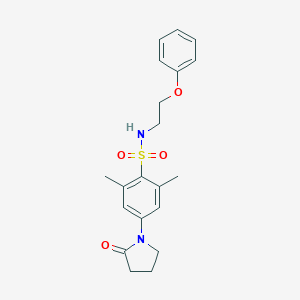
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is known to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MDBD is not fully understood, but it is believed to involve the formation of hydrogen bonds and π-π stacking interactions with nucleic acids. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for imaging and sensing.
Biochemical and Physiological Effects:
MDBD has been shown to have various biochemical and physiological effects. The compound has been reported to exhibit antitumor activity in vitro, suggesting its potential as a cancer treatment. Additionally, MDBD has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBD has several advantages for lab experiments, including its high selectivity for nucleic acids and its ability to be used as a fluorescent probe. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for imaging and sensing.
Direcciones Futuras
There are several future directions for research on MDBD. One potential area of study is the development of new derivatives of the compound with improved properties, such as increased selectivity and reduced toxicity. Additionally, MDBD could be used in combination with other probes and imaging techniques to study complex biological systems. Finally, the potential applications of MDBD in cancer treatment and other therapeutic areas warrant further investigation.
In conclusion, MDBD is a compound with significant potential for scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, MDBD has several advantages for lab experiments and has numerous future directions for research.
Métodos De Síntesis
MDBD can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with acetic anhydride in the presence of a catalyst. The resulting compound is then treated with hydroxylamine hydrochloride to obtain MDBD.
Aplicaciones Científicas De Investigación
MDBD has been extensively studied for its potential applications in scientific research. One of the primary uses of MDBD is as a fluorescent probe for imaging biological samples. The compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions. Additionally, MDBD has been used as a fluorescent sensor for detecting metal ions and other small molecules in biological samples.
Propiedades
Fórmula molecular |
C17H13NO6 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20) |
Clave InChI |
PHZZQDWNAKFMDF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)